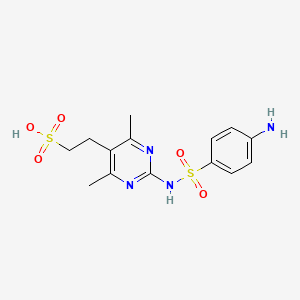

Dimerasulfa

Description

Dimethyl sulfate (DMS) is a highly reactive alkylating agent widely used in organic synthesis for O- and N-methylation reactions. Its chemical formula is (CH₃)₂SO₄, and it is characterized by its colorless, oily liquid form with a faint onion-like odor. DMS is employed in the production of pharmaceuticals (e.g., caffeine, antipyrine), agrochemicals (e.g., methamidophos), and specialty chemicals like dimethyl sulfoxide (DMSO) . However, its application is constrained by significant health risks: DMS is a potent carcinogen (IARC Group 2A) and causes severe toxicity upon inhalation or dermal exposure . Regulatory guidelines from OSHA and the U.S. DOT classify it as hazardous, requiring strict handling protocols . Recent trends favor safer alternatives like dimethyl carbonate and methyl triflate, though DMS remains relevant in specific high-efficiency reactions .

Properties

CAS No. |

76391-88-3 |

|---|---|

Molecular Formula |

C14H18N4O5S2 |

Molecular Weight |

386.5 g/mol |

IUPAC Name |

2-[2-[(4-aminophenyl)sulfonylamino]-4,6-dimethylpyrimidin-5-yl]ethanesulfonic acid |

InChI |

InChI=1S/C14H18N4O5S2/c1-9-13(7-8-24(19,20)21)10(2)17-14(16-9)18-25(22,23)12-5-3-11(15)4-6-12/h3-6H,7-8,15H2,1-2H3,(H,16,17,18)(H,19,20,21) |

InChI Key |

MOGPSKQQAYUJOK-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C)CCS(=O)(=O)O |

Canonical SMILES |

CC1=C(C(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C)CCS(=O)(=O)O |

Other CAS No. |

76391-88-3 |

Synonyms |

2-sulfanilamido-4,6-dimethylpyrimidineethanesulfonic acid Dimerasulfa |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Diisopropyl Sulfate

Diisopropyl sulfate (DIS) shares structural and functional similarities with DMS as a sulfation reagent. Both compounds facilitate O-sulfation under acidic conditions, but DIS demonstrates superior stability and selectivity in certain reactions. For example, optimized conditions using Bu₄NBF₄ and KHSO₄ enhance DIS-mediated sulfation yields compared to DMS, particularly in sterically hindered substrates . Mechanistic studies suggest that the bulkier isopropyl groups in DIS reduce side reactions, improving regioselectivity . However, DIS’s toxicity profile remains less documented than DMS’s, though it is presumed to require similar safety precautions.

Dimethyl Carbonate

Dimethyl carbonate (DMC) is a greener alternative to DMS, offering lower toxicity and reduced environmental impact. While DMC is less reactive, it is preferred in pharmaceutical synthesis due to its non-carcinogenic classification and ability to avoid genotoxic impurities . Its applications include methylations in drug intermediates, though it is ineffective in reactions requiring strong alkylating power.

Methyl Triflate

Methyl triflate (MeOTf) surpasses DMS in reactivity, enabling methylations under milder conditions. It is widely used in carbohydrate and nucleotide chemistry, where precise functionalization is critical. Despite its efficiency, MeOTf’s high cost and moisture sensitivity limit its industrial use compared to DMS .

Data Tables

Table 1: Comparative Properties of Sulfation Reagents

Table 2: Performance in Sulfation Reactions*

| Substrate | Dimethyl Sulfate Yield (%) | Diisopropyl Sulfate Yield (%) | Conditions |

|---|---|---|---|

| Phenol | 85 | 92 | Bu₄NBF₄/KHSO₄ |

| Cholesterol | 78 | 89 | Acidic, 40°C |

| Glucose derivative | 65 | 71 | Anhydrous |

*Data adapted from peer-reviewed studies .

Research Findings and Trends

- Efficiency vs. Safety : DMS remains irreplaceable in high-yield industrial methylations, but its use is declining in academia due to safety concerns. DIS offers a balance of selectivity and efficiency, though long-term toxicity studies are needed .

- Emerging Alternatives : DMC and MeOTf are gaining traction in drug development, aligning with global shifts toward sustainable chemistry .

- Regulatory Pressures : Stricter OSHA and IARC guidelines may further restrict DMS use, accelerating adoption of alternatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.